molecular formula C13H9FO2 B1337435 4-(2-Fluorophenoxy)benzaldehyde CAS No. 936343-96-3

4-(2-Fluorophenoxy)benzaldehyde

Cat. No.: B1337435
CAS No.: 936343-96-3
M. Wt: 216.21 g/mol
InChI Key: PRSDBXRSXAZINP-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies and Pharmacokinetics

Compounds structurally related to 4-(2-Fluorophenoxy)benzaldehyde have been explored for their metabolic profiles and pharmacokinetics in biological systems. For instance, the metabolism and disposition of specific matrix metalloproteinase inhibitors that share a similar phenoxybenzaldehyde core structure have been studied in rats and dogs. These studies aimed to understand the metabolic pathways, including glucuronidation, reduction, and hydrolysis, that such compounds undergo, as well as their distribution and excretion profiles (Dalvie et al., 2008).

Anticonvulsant Activities

Derivatives of phenoxybenzaldehyde, such as 4-(4′-fluorophenoxy)benzaldehyde semicarbazone, have been studied for their anticonvulsant activities. These studies involve detailed examination of the compound's efficacy in various animal models of epilepsy and seizures. Through such research, insights into the potential therapeutic applications of these compounds in the treatment of epilepsy have been gained, along with understanding their mechanisms of action, possibly involving calcium and sodium channels (Dimmock et al., 1999).

Role in Olfactory Receptors

Research on olfactory receptors, specifically in Drosophila, has utilized structurally related benzaldehyde compounds to study behavioral responses. These studies aim to understand how specific olfactory inputs and their processing in the antennal lobe influence behavior. By misexpressing olfactory receptors and observing changes in response to compounds like benzaldehyde, researchers can gain insights into the principles of olfactory processing and its impact on behavior (Störtkuhl et al., 2005).

Exploring Novel Therapeutics

Compounds within the phenoxybenzaldehyde class have been investigated for their potential as novel therapeutic agents. For example, the design, synthesis, and pharmacological evaluation of thiazolidinone derivatives acting as benzodiazepine receptor agonists have been explored. Such studies are crucial for discovering new drugs with anticonvulsant or sedative-hypnotic activities, providing a foundation for further pharmaceutical development (Faizi et al., 2017).

Receptor Agonism for Diabetes Treatment

Investigations into G protein-coupled receptor (GPR40) agonists, which include compounds structurally related to this compound, have been conducted with the aim of treating type 2 diabetes. These studies focus on enhancing insulin secretion through the modulation of free fatty acid-regulated glucose-stimulated insulin secretion, highlighting the potential of these compounds in diabetes management (Sasaki et al., 2011).

Mechanism of Action

The mechanism of action of “4-(2-Fluorophenoxy)benzaldehyde” is not specified in the available literature .

Safety and Hazards

“4-(2-Fluorophenoxy)benzaldehyde” is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Properties

IUPAC Name

4-(2-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSDBXRSXAZINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445049
Record name 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936343-96-3
Record name 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an N,N-dimethylformamide (30.0 mL) solution of 2-fluorophenol (5.43 g, 48.4 mmol) and 4-fluorobenzaldehyde (3.00 g, 24.2 mmol) was added potassium carbonate (10.1 g, 72.5 mmol) under nitrogen atmosphere, which was stirred for 16 hours at 80° C. Water was added to the reaction solution at room temperature, which was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:15→1:10) to obtain the title compound (5.20 g, 99.4%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.